9-(prop-2-yn-1-yl)-9H-carbazole
Overview
Description
Synthesis Analysis
The synthesis of carbazole derivatives, including structures similar to 9-(prop-2-yn-1-yl)-9H-carbazole, involves several key strategies. For example, the synthesis and characterization of novel carbazole-based monomers and their copolymerization have been demonstrated, showing the versatility of carbazole compounds in polymer science (Mustonen, Hukka, & Pakkanen, 2000). These syntheses often employ palladium(II)-catalyzed C–H bond activation techniques for direct arylation, indicating the efficiency of modern synthetic methodologies in creating complex carbazole structures (Chu et al., 2013).
Molecular Structure Analysis
Carbazole compounds, including 9-(prop-2-yn-1-yl)-9H-carbazole, exhibit interesting molecular structures characterized by the arrangement of benzene and pyrrole rings. The molecular structure of these compounds can be elucidated using techniques such as NMR spectroscopy, MS, and elementary analysis, providing insights into their chemical behavior and reactivity (Mustonen, Hukka, & Pakkanen, 2000).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, reflecting their rich chemistry. For instance, the synthesis of carbazole derivatives through reactions with ethyl acetoacetate and hydrazine hydrate demonstrates their reactivity and potential for creating heterocyclic derivatives with diverse chemical properties (Salih, Salimon, & Yousif, 2016). Moreover, the electropolymerization of carbazole compounds illustrates their utility in material science, particularly in the development of conductive polymers (Elamin, Hashim, & Mohammed, 2021).
Physical Properties Analysis
The physical properties of carbazole derivatives, such as solubility, molecular weight, and conductivity, are crucial for their applications in various domains. For instance, poly(3-(9H-carbazol-9-yl)propanenitrile) films exhibit distinct physical properties, including solubility in common organic solvents and specific conductivity, making them suitable for applications in electronic devices (Elamin, Hashim, & Mohammed, 2021).
Chemical Properties Analysis
The chemical properties of carbazole derivatives, such as their reactivity towards various chemical reagents and their potential for functionalization, are key to their wide range of applications. The synthesis and antimicrobial activities of 9H-carbazole derivatives highlight the chemical versatility of these compounds and their potential in medicinal chemistry (Salih, Salimon, & Yousif, 2016).
Scientific Research Applications
1. Antimicrobial Activities
- Summary of Application: This compound is used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality, which have notable therapeutic importance .
- Methods of Application: The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- Results or Outcomes: In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .
2. Oxidative Formylation
- Summary of Application: This compound is used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .
- Methods of Application: The formylation is performed under mild conditions, in the absence of an external photosensitizer .
- Results or Outcomes: The corresponding formamides were obtained in good yields .
3. Synthesis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
- Summary of Application: This compound is used in the synthesis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one .
- Methods of Application: The synthesis and structural characterization of the compound was confirmed through single-crystal X-ray diffraction analysis .
- Results or Outcomes: The crystal structure of the isolated organic compound was confirmed .
4. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, including “9-(prop-2-yn-1-yl)-9H-carbazole”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted .
- Results or Outcomes: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
5. Sonogashira Cross-Coupling Reactions
- Summary of Application: “9-(prop-2-yn-1-yl)-9H-carbazole” is a useful synthon in Sonogashira cross-coupling reactions .
- Methods of Application: The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
- Results or Outcomes: Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .
6. Visible-Light-Induced Oxidative Formylation
- Summary of Application: “9-(prop-2-yn-1-yl)-9H-carbazole” is used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .
- Methods of Application: The formylation is performed under mild conditions, in the absence of an external photosensitizer .
- Results or Outcomes: The corresponding formamides were obtained in good yields under mild conditions .
Future Directions
The future directions for “9-(prop-2-yn-1-yl)-9H-carbazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . They could also be considered as potential targets in medicinal chemistry given the beneficial effect of the propargyl moiety .
properties
IUPAC Name |
9-prop-2-ynylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFASXXGGLDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300977 | |
Record name | 9-prop-2-ynylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(prop-2-yn-1-yl)-9H-carbazole | |
CAS RN |
4282-77-3 | |
Record name | 4282-77-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-prop-2-ynylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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